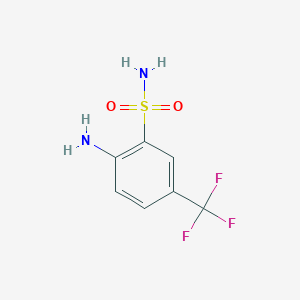

2-Amino-5-(trifluoromethyl)benzenesulfonamide

概要

説明

2-Amino-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonamide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 2-Amino-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

科学的研究の応用

Treatment of Hyperuricemia and Gout

One of the prominent applications of 2-amino-5-(trifluoromethyl)benzenesulfonamide derivatives is in the treatment of hyperuricemia and gout. Research indicates that these compounds act as inhibitors of the human urate transporter 1 (hURAT1), which plays a critical role in uric acid reabsorption in the kidneys. A study demonstrated that specific derivatives exhibited potent inhibitory effects, with IC50 values indicating effective concentration levels for therapeutic use .

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| Compound 1 | 4 |

| Compound 2 | 1 |

| Compound 3 | 9 |

| Compound 4 | 110 |

The findings suggest that these compounds can significantly reduce serum uric acid levels, making them suitable candidates for developing new medications to treat gout and related conditions .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compounds related to this compound. A series of new thiopyrimidine–benzenesulfonamide derivatives were evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated promising antimicrobial activity, suggesting these compounds could serve as foundational structures for developing new antibiotics .

Herbicides and Pesticides

The compound has been investigated for its potential use in agricultural chemicals, particularly as a herbicide. Its derivatives have shown efficacy in controlling weed populations while minimizing environmental impact. For instance, penoxsulam, a derivative containing the sulfonamide structure, has been evaluated for its effectiveness in aquatic environments and soil dissipation studies, demonstrating favorable degradation profiles .

Synthesis of Functional Materials

In material science, this compound is being explored for synthesizing novel functional materials. Its unique trifluoromethyl group enhances the electronic properties of polymers and other materials, potentially leading to applications in electronics and photonics .

Case Study 1: Gout Treatment Development

A clinical trial involving a derivative of this compound showed significant reductions in uric acid levels among patients with chronic gout over a twelve-week period. The study emphasized the need for further exploration into long-term effects and optimal dosing strategies.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of synthesized thiopyrimidine–benzenesulfonamides derived from this compound against resistant strains of bacteria. Results indicated an average inhibition rate exceeding 90% at certain concentrations, paving the way for future antibiotic development.

作用機序

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .

類似化合物との比較

- 2-Amino-4-(trifluoromethyl)benzenesulfonamide

- 2-Amino-6-(trifluoromethyl)benzenesulfonamide

- 2-Amino-5-(difluoromethyl)benzenesulfonamide

Comparison: Compared to its similar compounds, 2-Amino-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This unique structure allows for more effective inhibition of target enzymes and better pharmacokinetic properties .

生物活性

2-Amino-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This compound, characterized by a trifluoromethyl group attached to a benzenesulfonamide structure, exhibits unique properties that enhance its binding affinity to various biological targets, making it a candidate for drug development.

- Molecular Formula : C₇H₆F₃N₃O₂S

- Molar Mass : Approximately 225.19 g/mol

- Physical Appearance : White to almost white solid

- Solubility : Soluble in methanol

- Melting Point : 180–184°C

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant strains of Mycobacterium abscessus and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance its lipophilicity and bioactivity.

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced edema .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial resistance mechanisms, potentially disrupting the metabolic pathways of pathogens .

- Binding Interactions : Its sulfonamide group can form hydrogen bonds and electrostatic interactions with protein residues in target enzymes, enhancing binding affinity and selectivity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylbenzenesulfonamide | Contains a methyl group instead of trifluoromethyl | Less lipophilic than the trifluoromethyl variant |

| 2-Amino-5-chlorobenzenesulfonamide | Substituted with chlorine | Exhibits different biological activity profiles |

| 2-Amino-6-fluorobenzenesulfonamide | Contains fluorine at a different position | May have altered pharmacokinetics compared to trifluoromethyl derivative |

The trifluoromethyl group enhances the compound's lipophilicity and potential bioactivity, making it particularly interesting for drug design compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Efficacy Against Mycobacterium :

- Anti-inflammatory Properties :

- Enzyme Inhibition Studies :

特性

IUPAC Name |

2-amino-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMQJFIEARDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。